![molecular formula C7H7N7 B2616456 2-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]acetonitrile CAS No. 477852-49-6](/img/structure/B2616456.png)
2-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]acetonitrile
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Overview
Description
1,2,4-Triazole is an important nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole compounds has attracted much attention due to their importance. A highly effective method for the production of 1,5-disubsubstituted-1,2,4-triazole was reported by Liu et al., where triazole was synthesized by aryl diazonium salts and isocyanide [3+2] cycloaddition method .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole compounds is characterized by three nitrogen atoms and two carbon atoms in a five-membered ring .Chemical Reactions Analysis
In aqueous solution, 1,2,4-triazole tautomerizes to its 2H-isomer with a 1H/2H ratio of ≈1:2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole compounds can vary widely depending on the specific compound. For example, 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile has a molecular weight of 184.2 .Mechanism of Action
Target of Action
The compound 2-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]acetonitrile primarily targets Cyclin-A2 and Cyclin-dependent kinase 2 in humans . These proteins play crucial roles in cell cycle regulation, particularly in the transition from the G1 phase to the S phase and the progression of the M phase .
Mode of Action
It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme . This binding could potentially inhibit the function of the targeted proteins, leading to changes in cell cycle progression .
Biochemical Pathways
Disruption of these pathways can lead to cell cycle arrest, which may have downstream effects on cell proliferation and growth .
Pharmacokinetics
Information about absorption, distribution, metabolism, and excretion would be crucial in understanding the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its impact on cell cycle regulation. By inhibiting the function of Cyclin-A2 and Cyclin-dependent kinase 2, the compound could potentially cause cell cycle arrest, affecting cell proliferation and growth .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N7/c8-2-1-6-11-7(13-12-6)3-14-5-9-4-10-14/h4-5H,1,3H2,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIJADSYMIJFJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CC2=NC(=NN2)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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